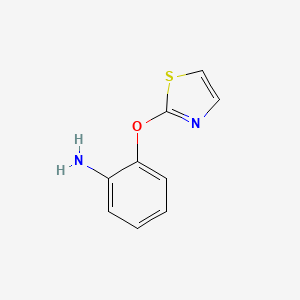

2-(1,3-Thiazol-2-yloxy)aniline

Beschreibung

Significance of Thiazole-Aniline Architectures in Chemical Synthesis and Scaffold Design

The fusion of thiazole (B1198619) and aniline (B41778) moieties into a single molecular architecture creates a "privileged scaffold" that is of significant interest in drug discovery and materials science. researchgate.net Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a core component of numerous pharmaceuticals. colab.ws Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comacs.orgnih.gov The thiazole ring is found in many natural products and clinically approved drugs, highlighting its importance as a pharmacophore. colab.wsresearchgate.netacs.org

Aniline, a primary aromatic amine, serves as a fundamental building block in organic synthesis. numberanalytics.com The combination of the electron-rich thiazole ring with the versatile aniline unit allows for the construction of complex molecules with diverse functionalities. The development of synthetic methodologies, evolving from classical techniques like the Hantzsch thiazole synthesis to more modern approaches, has enabled the creation of increasingly intricate thiazole-containing molecules. These advanced methods include a variety of reactions such as donor-acceptor interactions, intramolecular nucleophilic substitutions, and cycloadditions.

The structural characteristics of the thiazole-aniline scaffold make it a valuable target for synthetic chemists. The presence of multiple reaction sites on both the thiazole and aniline rings allows for extensive chemical modifications to fine-tune the properties of the final compound. This versatility is crucial in the design of new therapeutic agents and functional materials.

Table 1: Examples of Bioactive Thiazole-Containing Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Key Structural Feature | Associated Biological Activity |

|---|---|---|

| Thiazole-based Chalcones | Phenyl ring attached to thiazole | Anticancer mdpi.com |

| Aminothiazoles | Amino group at the 2-position of thiazole | Carbonic Anhydrase Inhibition mdpi.com |

| Benzothiazoles | Fused benzene (B151609) and thiazole rings | Antimicrobial mdpi.com |

| Thiazole-linked Triazoles | Thiazole ring connected to a triazole ring | Antimicrobial acs.orgnih.gov |

| Bis-thiazoles | Two thiazole rings within the molecule | Antibacterial acs.org |

Overview of Aromatic Amine and Heterocyclic Ether Chemistry in Advanced Organic Synthesis

The chemical nature of 2-(1,3-Thiazol-2-yloxy)aniline is further defined by the principles of aromatic amine and heterocyclic ether chemistry.

Aromatic Amines: Aromatic amines, or arylamines, are compounds where an amino group is directly attached to an aromatic ring. numberanalytics.com They are pivotal intermediates in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. numberanalytics.comnumberanalytics.com The amino group strongly influences the reactivity of the aromatic ring, typically acting as a powerful activating group in electrophilic aromatic substitution reactions. numberanalytics.com

The synthesis of aromatic amines can be achieved through various methods, with one of the most common being the reduction of nitroaromatic compounds. numberanalytics.comdocbrown.info This transformation can be accomplished using various reducing agents. numberanalytics.com Other synthetic routes include the alkylation of ammonia (B1221849), though this can lead to a mixture of primary, secondary, and tertiary amines. numberanalytics.com

Heterocyclic Ethers: Heterocyclic ethers are cyclic compounds containing at least one oxygen atom within the ring structure. libretexts.orguou.ac.in These compounds are widespread in nature and have found extensive applications in organic synthesis and materials science. mdpi.comresearchgate.net The reactivity of cyclic ethers is largely dependent on the ring size. libretexts.org For instance, three-membered rings like oxiranes are highly strained and reactive, while five-membered rings such as tetrahydrofuran (B95107) are considerably more stable. libretexts.org

The synthesis of heterocyclic ethers can be achieved through various strategies, including the intramolecular hydroalkoxylation of hydroxy olefins, which can be catalyzed by transition metals like platinum or gold. organic-chemistry.org Another approach involves the intramolecular reductive coupling of dialdehydes. organic-chemistry.org The "yloxy" linkage in this compound signifies an ether bond where one of the connected groups is a heterocyclic ring, in this case, thiazole. The chemistry of such ethers is an active area of research, with ongoing development of new synthetic methods. researchgate.net

Table 2: Common Synthetic Methods in Aromatic Amine and Heterocyclic Ether Chemistry This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Synthetic Method | Description |

|---|---|---|

| Aromatic Amines | Reduction of Nitroarenes | Conversion of a nitro group (-NO2) on an aromatic ring to an amino group (-NH2). numberanalytics.comdocbrown.info |

| Aromatic Amines | Alkylation of Ammonia | Reaction of an alkyl halide with ammonia, can produce a mixture of amine products. numberanalytics.com |

| Heterocyclic Ethers | Intramolecular Hydroalkoxylation | Cyclization of a molecule containing both a hydroxyl group and an alkene. organic-chemistry.org |

| Heterocyclic Ethers | Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. |

| Heterocyclic Ethers | Reductive Coupling of Dialdehydes | Intramolecular reaction of two aldehyde groups to form a cyclic ether. organic-chemistry.org |

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-7-3-1-2-4-8(7)12-9-11-5-6-13-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDAKQMTWGAVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98320-72-0 | |

| Record name | 2-(1,3-thiazol-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 1,3 Thiazol 2 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

A full structural elucidation of 2-(1,3-Thiazol-2-yloxy)aniline using NMR spectroscopy would involve a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

¹H NMR: This technique would identify the number of unique proton environments, their chemical shifts (ppm), splitting patterns (multiplicity), and integration (proton count). The aromatic protons on both the aniline (B41778) and thiazole (B1198619) rings would exhibit distinct signals, with their coupling constants providing information about their relative positions. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: This would reveal the number of unique carbon environments. The chemical shifts would differentiate between aromatic carbons, carbons adjacent to heteroatoms (N, O, S), and carbons within the thiazole ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups, although none are expected in the core structure of this molecule besides the aromatic CH groups.

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of adjacent protons within the aniline and thiazole rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.

Without experimental data, a representative data table cannot be generated.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis and Conformational Insights

FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region).

Aromatic C-H stretching (above 3000 cm⁻¹).

C=N and C=C stretching vibrations from the thiazole and benzene (B151609) rings (in the 1400-1650 cm⁻¹ region).

C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹).

C-S stretching from the thiazole ring.

Out-of-plane C-H bending, which can indicate the substitution pattern of the aromatic ring.

No specific vibrational frequency data has been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The aniline and thiazole rings are both chromophores. Their conjugation through the ether linkage would influence the energy of these transitions, and thus the position of the absorption bands. Analysis of the spectrum, often aided by computational chemistry, could provide insights into the molecular orbitals involved (e.g., HOMO-LUMO gap).

Specific λ_max values and molar absorptivity data for this compound are not available in the literature.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental formula (C₉H₈N₂OS). Analysis of the fragmentation pattern in the mass spectrum would reveal how the molecule breaks apart upon ionization. Characteristic fragments would be expected from the cleavage of the ether bond, and the loss of small molecules from the aniline or thiazole rings. This fragmentation data provides powerful evidence for confirming the proposed structure.

There is no published HRMS data or fragmentation analysis for this molecule.

X-ray Diffraction (Single Crystal and Powder) for Precise Solid-State Structure Determination and Intermolecular Interaction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the crystal packing arrangement and identify intermolecular interactions such as hydrogen bonding (involving the amine group) and π-π stacking between the aromatic rings.

Hirshfeld Surface Analysis: This is a computational tool used to visualize and quantify the intermolecular interactions within the crystal lattice based on the X-ray diffraction data. It helps to understand the nature and relative importance of different types of contacts (e.g., H···H, C···H, N···H) that contribute to the stability of the crystal structure.

No crystallographic data for this compound has been deposited in crystallographic databases.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a stable, neutral organic molecule like this compound, which is a diamagnetic, closed-shell species, EPR spectroscopy is not applicable. The technique would become relevant only if the molecule were to be converted into a radical species (e.g., through oxidation) or if it were used as a ligand to form a complex with a paramagnetic metal ion. There is no information in the literature to suggest that such studies have been performed on this compound.

Computational and Theoretical Investigations of 2 1,3 Thiazol 2 Yloxy Aniline

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Geometry, and Conformational Preferences

Density Functional Theory (DFT) has been employed to investigate the electronic structure and molecular geometry of 2-(1,3-thiazol-2-yloxy)aniline. These theoretical calculations provide a foundational understanding of the molecule's conformational preferences and intrinsic properties. DFT methods, such as B3LYP, are utilized to model the compound's geometry and electronic parameters. scispace.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

Studies on related thiazole (B1198619) derivatives have shown that the HOMO-LUMO energy gap can be indicative of the molecule's bioactivity, with a large gap suggesting significant intramolecular charge transfer. irjweb.com For instance, in a study of an imidazole derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV, indicating a high kinetic stability. irjweb.com

| Parameter | Definition | Formula |

|---|---|---|

| Ionization Potential | Energy required to remove an electron | I ≈ -EHOMO |

| Electron Affinity | Energy released when an electron is added | A ≈ -ELUMO |

| Electronegativity | Tendency to attract electrons | χ = (I+A)/2 |

| Chemical Hardness | Resistance to change in electron distribution | η = (I-A)/2 |

| Chemical Softness | Reciprocal of hardness | S = 1/η |

| Electrophilicity Index | Measure of energy lowering upon electron acceptance | ω = μ²/2η |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential and are prone to nucleophilic attack. researchgate.netresearchgate.net

For aromatic amines like aniline (B41778), the MEP map can highlight the electron-rich and electron-poor areas. researchgate.net In thiazole derivatives, negative potential is often localized over nitrogen and oxygen atoms, marking them as sites for electrophilic reactivity and hydrogen bond acceptance. researchgate.net Conversely, positive potential is usually found around hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and charge delocalization within a molecule. acadpubl.eu This analysis provides a detailed picture of the electron density distribution in atomic and bonding orbitals. The stabilization energy (E(2)) associated with the interaction between donor (Lewis-type) and acceptor (non-Lewis type) orbitals is a key output of NBO analysis. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the properties of electronically excited states and simulating electronic absorption and emission spectra. rsc.orgresearchgate.net TD-DFT calculations can predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π*). nih.gov

These calculations are instrumental in understanding the photophysical properties of molecules. For instance, TD-DFT can elucidate intramolecular charge transfer (ICT) transitions upon photoexcitation. researchgate.net The results from TD-DFT are often compared with experimental UV-Vis spectra to validate the computational approach. acs.org

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| S1 | - | - | HOMO → LUMO | π → π |

| S2 | - | - | HOMO-1 → LUMO | π → π |

| S3 | - | - | HOMO → LUMO+1 | π → π* |

Note: The data in this table is representative of typical TD-DFT outputs for similar molecules and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the environment. nih.govresearchgate.net

For a flexible molecule like this compound, MD simulations can explore the conformational landscape and identify the most stable conformations. researchgate.net These simulations are often used to complement static DFT calculations by providing a dynamic picture of the molecule's behavior. researchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the molecule.

Thermochemical Analyses and Stability Predictions (e.g., Enthalpy, Entropy, Free Energy)

Thermochemical analyses based on computational methods can predict the thermodynamic stability of a molecule. Parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) of formation can be calculated. researchgate.netresearchgate.net These calculations are crucial for understanding the relative stability of different isomers or conformers of a compound.

For instance, by calculating the standard Gibbs free energy of formation, one can evaluate the thermodynamic stability of this compound under standard conditions. researchgate.net These theoretical predictions can provide valuable information on the feasibility of synthetic routes and the persistence of the compound under various conditions.

Chemical Reactivity and Organic Transformations of 2 1,3 Thiazol 2 Yloxy Aniline

Reactions at the Aniline (B41778) Nitrogen Center (e.g., Acylation, Alkylation, Condensation)

The primary amino group (-NH₂) of the aniline moiety is a key site of nucleophilicity, readily participating in reactions such as acylation, alkylation, and condensation.

Acylation: The aniline nitrogen can be acylated to form amides. This transformation is significant as it attenuates the strong activating effect of the amino group, which can be useful for controlling selectivity in subsequent reactions like electrophilic aromatic substitution. libretexts.org For example, reacting the aniline with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding acetanilide (B955) derivative. Ruthenium(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxycarboxylic acids as acyl sources has also been demonstrated as an effective strategy. rsc.orgresearchgate.net

Alkylation: N-alkylation of the aniline nitrogen can be achieved using various alkylating agents. However, classic Friedel-Crafts alkylation using alkyl halides and Lewis acids is often problematic with anilines due to the coordination of the Lewis acid with the basic nitrogen atom. le.ac.uk Alternative methods, such as using zeolite catalysts at temperatures between 250°C and 350°C, can favor selective N-alkylation over C-alkylation on the ring. google.com Furthermore, visible-light-induced N-alkylation provides an eco-friendly pathway that avoids metallic catalysts and harsh reagents. nih.gov Metal-organic framework-derived catalysts have also been employed for the selective N-alkylation of anilines with alcohols. researchgate.net

Condensation: The primary amine is a potent nucleophile for condensation reactions with carbonyl compounds like aldehydes and ketones. These reactions typically proceed through a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). This reactivity is fundamental in the synthesis of more complex heterocyclic systems. For instance, multicomponent coupling reactions involving anilines, aldehydes, and terminal alkynes, often catalyzed by transition metals, are powerful methods for constructing quinoline (B57606) frameworks. chemrevlett.com

| Reaction Type | Typical Reagents | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride, α-Oxocarboxylic acids | Amide (e.g., Acetanilide) | Reduces the activating effect of the -NH₂ group. libretexts.org |

| Alkylation | Alcohols, 4-Hydroxybutan-2-one | Secondary or Tertiary Amine | Can be catalyzed by zeolites, light, or metal-organic frameworks. google.comnih.govresearchgate.net |

| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | Forms a C=N double bond; a key step in building larger molecules. chemrevlett.com |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-(1,3-Thiazol-2-yloxy)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents: the amino group (-NH₂) and the thiazol-2-yloxy group (-O-Thiazole).

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.comwikipedia.org Similarly, the ether-like oxygen of the thiazolyloxy group also directs ortho and para. In this molecule, the two groups are ortho to each other. Their directing effects are as follows:

Amino group (-NH₂): Directs to positions 4 and 6.

Thiazolyloxy group (-O-Thiazole): Directs to positions 3 and 5.

When multiple activating groups are present on a benzene (B151609) ring, the most powerful activating group typically controls the position of substitution. masterorganicchemistry.com The amino group is a stronger activator than the ether group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. Since the para position (position 4) is already occupied by the thiazolyloxy group, the primary sites for substitution are the ortho positions (positions 3 and 5, relative to the ether, or 4 and 6 relative to the amine). However, the position para to the amino group (position 4) is blocked. This leaves the ortho positions (positions 3 and 5) as the most probable sites for electrophilic attack. The directing influence of the two groups reinforces substitution at position 5. msu.edulibretexts.org

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺). byjus.compearson.com This protonated group is strongly deactivating and a meta-director, which would alter the expected substitution pattern. pearson.com To avoid this, the acylation of the amine to an amide is often performed first, which protects the amine and maintains its ortho, para-directing nature, albeit in a less activated form. libretexts.org

| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Br⁺ or Cl⁺ | 5-Bromo-2-(1,3-thiazol-2-yloxy)aniline |

| Nitration | HNO₃/H₂SO₄ (on acylated amine) | NO₂⁺ | N-(5-nitro-2-(1,3-thiazol-2-yloxy)phenyl)acetamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Amino-5-(1,3-thiazol-2-yloxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ (on acylated amine) | RCO⁺ | N-(5-acyl-2-(1,3-thiazol-2-yloxy)phenyl)acetamide |

Reactions Involving the Thiazole (B1198619) Ring (e.g., Ring Transformations, Cycloaddition)

The thiazole ring possesses its own distinct reactivity. It is an aromatic heterocycle with varying electron densities at its carbon and nitrogen atoms. analis.com.my

Protonation and Alkylation: The nitrogen atom at position 3 (N3) is the most basic site and can be readily protonated or alkylated. Alkylation at the nitrogen forms a positively charged thiazolium salt. pharmaguideline.com

Reactivity of Ring Carbons: The C2 position is the most electron-deficient and its proton is acidic, allowing for deprotonation by strong bases (like organolithium compounds) to form a nucleophilic C2-lithiated species. pharmaguideline.comwikipedia.org This nucleophile can then react with various electrophiles. Conversely, the C5 position is relatively electron-rich, making it the preferred site for electrophilic substitution on the thiazole ring itself. pharmaguideline.com The C4 position is considered nearly neutral. pharmaguideline.com

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, though often requiring high temperatures due to their aromatic stability. wikipedia.org For instance, thiazolium azomethine ylides, formed from thiazolium salts, can undergo [3+2] cycloaddition reactions with dipolarophiles like acetylene (B1199291) derivatives to create fused pyrrolo[2,1-b]thiazole systems. acs.orgrsc.org 1,3-Thiazole-5(4H)-thiones are also known to undergo 1,3-dipolar cycloadditions and Diels-Alder reactions. tandfonline.com

Ring Transformations: Under certain conditions, the thiazole ring can be transformed. For example, Diels-Alder reactions with alkynes can be followed by the extrusion of sulfur to yield a pyridine (B92270) ring. wikipedia.org

Metal-Catalyzed Transformations and Coordination Chemistry of the Thiazole-Aniline System

The this compound scaffold is well-suited for a range of metal-catalyzed transformations and can act as a versatile ligand in coordination chemistry.

Metal-Catalyzed Transformations: Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-S bond formation. The aniline and thiazole rings provide potential sites for such reactions. For instance, N-aryl-2-aminopyridines, which are structurally analogous to the target molecule, are excellent substrates for chelation-assisted C-H bond functionalization catalyzed by metals like palladium, rhodium, and ruthenium. nih.gov Oxidative cross-coupling reactions between phenols and anilines, mediated by iron, manganese, or silver catalysts, can lead to the formation of new C-C or C-N bonds. nih.govresearchgate.net

Coordination Chemistry: The molecule possesses multiple potential donor atoms for coordinating with metal ions: the soft sulfur atom (S1), the borderline nitrogen atom of the thiazole ring (N3), and the hard nitrogen atom of the aniline group. researchgate.net This polyfunctional nature allows it to act as a monodentate, bidentate, or even bridging ligand, leading to the formation of diverse metal complexes. researchgate.netnih.gov The specific coordination mode depends on the metal ion's nature (hard/soft acid-base properties), the solvent, and the presence of other ligands. For example, in some complexes with related amino-heterocycles, coordination has been observed to occur selectively through the exocyclic amino group rather than the heterocyclic nitrogen. researchgate.net

Investigation of Oxidation Mechanisms of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the reaction pathway is highly dependent on the oxidant and reaction conditions. wikipedia.org The oxidation of anilines can proceed via several mechanisms, often involving radical intermediates.

The initial step in the electrochemical or chemical oxidation of anilines is typically a one-electron transfer to form a radical cation. mdpi.com This intermediate is a key branching point for subsequent reactions. Depending on the conditions, this radical cation can undergo:

Coupling Reactions: Two radical cations can couple to form dimers. For example, head-to-tail coupling can lead to diphenylamine (B1679370) derivatives, while tail-to-tail coupling can produce benzidine-type structures. tsijournals.com

Further Oxidation and Polymerization: The radical cation can be further oxidized, leading to the formation of polymers like polyaniline. wikipedia.org The oxidation can result in various colored products, such as the conversion to quinone by chromic acid or the formation of aniline black with chlorates. wikipedia.org

Reaction with Nucleophiles: In aqueous media, the radical cation can react with water, leading to the formation of aminophenols. tsijournals.com

Studies on the enzymatic oxidation of substituted anilines suggest that the rate-controlling step involves the donation of an electron from the amine to the oxidant, often accompanied by the simultaneous loss of a proton. cdnsciencepub.comresearchgate.net The use of different oxidants can lead to different products; for example, potassium permanganate (B83412) can yield nitrobenzene, while ozonolysis can ultimately cleave the aromatic ring to form non-hazardous products like CO₂ and NH₃. openaccessjournals.comasianpubs.orgchemicalforums.com

Detailed Reaction Mechanism Studies and Identification of Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the outcome of transformations involving this compound.

Electrophilic Aromatic Substitution: The key intermediate in EAS is the resonance-stabilized carbocation known as the arenium ion or sigma complex. byjus.com This intermediate is formed when the electrophile attacks the π-system of the benzene ring. The stability of this intermediate, which is enhanced by electron-donating groups, determines the rate and regioselectivity of the reaction. wikipedia.org The final step is the rapid loss of a proton from the sp³-hybridized carbon to restore aromaticity. byjus.com

Oxidation of the Aniline Moiety: The primary intermediate in aniline oxidation is the aniline radical cation (ArNH₂•⁺). mdpi.com This species is highly reactive and can dimerize or react with other nucleophiles. In the oxidative polymerization of aniline, further intermediates such as phenazine (B1670421) structures have been proposed as initiation centers for polymer chain growth. researchgate.net

Reactions at the Nitrogen Center: For condensation reactions between the aniline and a carbonyl compound, a tetrahedral hemiaminal (or carbinolamine) is the initial addition product. This intermediate is often unstable and readily eliminates a molecule of water to form the final imine product.

| Transformation Type | Key Intermediate | Description |

|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized cyclohexadienyl cation. byjus.com |

| Aniline Oxidation | Aniline Radical Cation | Formed by one-electron oxidation of the amino group. mdpi.com |

| Condensation with Carbonyls | Hemiaminal | A tetrahedral species with both -OH and -NHR groups on the same carbon. |

| Thiazole C2-Functionalization | 2-Lithiothiazole | A nucleophilic organometallic species formed by deprotonation. wikipedia.org |

| Cycloaddition | Thiazolium Azomethine Ylide | A 1,3-dipole used in [3+2] cycloadditions. acs.org |

Rational Design and Derivatization Strategies for Thiazol 2 Yloxyaniline Scaffolds

Scaffold Morphing and Core Structure Modification Approaches

Scaffold morphing, a computational or knowledge-based strategy, involves making subtle or significant changes to a core molecular structure to explore new chemical space and optimize properties. This can include altering ring sizes, exchanging atoms within the ring (bioisosteric replacement), or modifying the core's fundamental connectivity.

While specific examples of scaffold morphing applied directly to the 2-(1,3-thiazol-2-yloxy)aniline framework are not extensively documented in the reviewed literature, the principles of this approach are widely applicable. For instance, bioisosteric replacement is a common tactic where one atom or group of atoms is substituted with another that possesses similar steric or electronic characteristics. In the context of the thiazol-2-yloxyaniline scaffold, this could involve:

Replacement of the thiazole (B1198619) sulfur atom: Substituting the sulfur with oxygen or selenium to yield oxazole (B20620) or selenazole analogs, respectively. This would modulate the electronic and geometric properties of the heterocyclic ring.

These hypothetical modifications, guided by scaffold morphing principles, could lead to the discovery of novel analogs with altered biological activities or material properties.

Introduction of Substituents for Tunable Electronic and Steric Properties

The introduction of various substituents onto the thiazole and aniline (B41778) rings of the this compound scaffold is a powerful strategy to fine-tune its electronic and steric properties. The nature and position of these substituents can profoundly influence the molecule's conformation, reactivity, and interactions with biological targets or other molecules.

Electronic Effects:

The electronic properties of the scaffold can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and haloalkanes (-CF3) decrease the electron density of the aromatic systems. On the aniline ring, EWGs reduce the basicity of the amino group. Their placement on the thiazole ring can make it more susceptible to nucleophilic attack and alter its electronic character.

Steric Effects:

The steric bulk of substituents plays a crucial role in determining the molecule's three-dimensional shape and its ability to fit into specific binding pockets or crystal lattices.

Bulky Substituents: Introducing bulky groups, such as tert-butyl or phenyl rings, can impose conformational restrictions, influencing the relative orientation of the thiazole and aniline moieties. This can be critical for achieving selectivity in biological targeting.

The interplay of these electronic and steric effects allows for a high degree of control over the physicochemical properties of this compound derivatives. A systematic exploration of different substituents is key to developing structure-activity relationships (SAR) for various applications.

Table 1: Hypothetical Effects of Substituents on this compound Properties

| Substituent Position | Substituent Type | Predicted Electronic Effect on Ring | Predicted Steric Hindrance |

| Aniline Ring (para) | -OCH3 (EDG) | Increased electron density | Low |

| Aniline Ring (ortho) | -Cl (EWG) | Decreased electron density | Medium |

| Thiazole Ring (C4) | -NO2 (EWG) | Decreased electron density | Medium |

| Thiazole Ring (C5) | -CH3 (EDG) | Increased electron density | Low |

Formation of Hybrid Structures with Other Relevant Heterocyclic Moieties

Molecular hybridization is a strategy that involves combining two or more pharmacophores or bioactive moieties into a single molecule. This approach can lead to compounds with improved potency, dual activity, or novel mechanisms of action. The this compound scaffold can serve as a versatile platform for the creation of such hybrid structures by incorporating other relevant heterocyclic rings.

Commonly explored heterocyclic partners for thiazole derivatives include:

Pyrazoles: Known for a wide range of biological activities, pyrazole (B372694) rings can be linked to the thiazol-2-yloxyaniline core, for instance, through an amide or an ether linkage, to create novel hybrid molecules.

Triazoles: The 1,2,3- and 1,2,4-triazole (B32235) rings are prevalent in medicinal chemistry. "Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, provides an efficient method for linking a triazole moiety to a functionalized thiazol-2-yloxyaniline derivative.

Pyridines: The pyridine (B92270) ring can be incorporated to modulate solubility, basicity, and hydrogen bonding capabilities. Hybrid structures might involve direct C-C coupling or the formation of a linker between the pyridine and the thiazol-2-yloxyaniline scaffold.

The synthesis of these hybrid molecules often involves multi-step reaction sequences, requiring careful planning of the synthetic route to ensure compatibility of the different heterocyclic systems. The resulting hybrid structures offer the potential for synergistic effects arising from the combined properties of the individual heterocyclic components.

Table 2: Potential Hybrid Structures Based on this compound

| Heterocyclic Moiety | Potential Linkage | Rationale for Hybridization |

| Pyrazole | Amide | Combine potential biological activities of both heterocycles. |

| 1,2,3-Triazole | Methylene linker | Introduce a stable, versatile linker with potential for further functionalization. |

| Pyridine | Ether | Modulate physicochemical properties such as solubility and basicity. |

Advanced Applications in Materials Science and Catalysis

Utilization in Optoelectronic Materials and Devices (e.g., Organic Field-Effect Transistors (OFETs), Solar Cells, Dyes)

The thiazole (B1198619) ring is a significant component in the design of π-conjugated organic materials for optoelectronic applications. Its inclusion in polymer backbones can enhance planarity and lower the Highest Occupied Molecular Orbital (HOMO) energy level, which is advantageous for photoactive materials in organic photovoltaics (OPVs). acs.org Thiazole-based polymers have demonstrated promise as active materials in nonfullerene solar cells, achieving power conversion efficiencies (PCE) as high as 12.2%, underscoring the potential of carefully designed thiazole-containing structures. acs.org

In the field of Organic Field-Effect Transistors (OTFTs), ladder-type thiazole-fused S,N-heteroacenes have been synthesized and incorporated into polymers. rsc.org These materials exhibit good solubility and high thermal stability. OTFT devices fabricated from a step-ladder copolymer containing a thiazole-fused S,N-heteroacene and a diketopyrrolopyrrole (DPP) unit have shown respectable charge transport behavior, with hole mobilities reaching up to 0.05 cm² V⁻¹ s⁻¹. rsc.org The highly electron-deficient nature of building blocks like thiazolo[5,4-d]thiazole (B1587360) (TzTz) allows for highly tunable optoelectronic properties, making such materials excellent candidates for solar cell and photocatalysis applications. researchgate.net While research has not focused specifically on 2-(1,3-Thiazol-2-yloxy)aniline, the performance of related thiazole-based systems highlights the potential of this structural motif for creating novel semiconductors and dyes for various optoelectronic devices.

Table 1: Performance of Thiazole-Based Polymers in Optoelectronic Devices This table is interactive. Click on the headers to sort the data.

| Polymer/Material System | Device Type | Key Performance Metric | Reference |

|---|---|---|---|

| PTN5 (2,2'-bithiazole and alkylthiophene copolymer) | Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE): 12.2% | acs.org |

| PTN2 (5,5'-bithiazole and alkylthiophene copolymer) | Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE): 4.3% | acs.org |

| P3 (Thiazole-fused S,N-heteroacene-DPP copolymer) | Organic Field-Effect Transistor (OTFT) | Hole Mobility (μh): 0.05 cm² V⁻¹ s⁻¹ | rsc.org |

| P1 (Thiazole-fused S,N-heteroacene homopolymer) | Organic Field-Effect Transistor (OTFT) | Hole Mobility (μh): 10⁻³ cm² V⁻¹ s⁻¹ | rsc.org |

Development as Ligands in Homogeneous and Heterogeneous Catalytic Systems (e.g., Transition Metal Catalysis)

The structural features of this compound, specifically the nitrogen and sulfur atoms within the thiazole ring and the amino group on the aniline (B41778) ring, make it an excellent candidate for a multidentate ligand in coordination chemistry. Thiazole derivatives are known to form stable coordination complexes with a variety of transition metal ions, including Pd(II), Cu(II), Fe(III), Co(II), Ni(II), and Zn(II). orientjchem.orgacs.org These metal complexes often exhibit significant catalytic activity.

Schiff bases derived from thiazoles are particularly noteworthy as "privileged ligands" because they are readily prepared and can stabilize metals in various oxidation states. ijper.org The resulting metal complexes play a crucial role in controlling and catalyzing organic reactions. orientjchem.org For instance, a square-planar Pd(II) complex derived from a thiazole ligand has been successfully employed as a heterogeneous catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org Furthermore, platinum complexes containing diaminocarbene ligands, which can be synthesized through the coupling of thiazole-2-amines with coordinated isocyanides, have garnered attention for their applications in catalysis. mdpi.comrscf.ru The ability to form such catalytically active metal complexes suggests a promising role for this compound in the development of new homogeneous and heterogeneous catalytic systems.

Table 2: Catalytic Applications of Transition Metal Complexes with Thiazole-Derived Ligands This table is interactive. Click on the headers to sort the data.

| Metal Complex | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Pd(II) Complex (MATYPd) | Thiazole derivative | One-pot synthesis of pyrazole-4-carbonitrile derivatives | acs.org |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) Complexes | Thiazole Schiff base | General catalysis for organic reactions | orientjchem.org |

| Platinum(II) Complexes | Diaminocarbene (from thiazole-2-amine) | General catalysis | mdpi.comrscf.ru |

Role in Chemo- and Biosensor Development

Thiazole and its derivatives are foundational in the design of chemosensors due to their structural and electronic properties. tandfonline.com They can act as effective colorimetric and fluorometric sensors for the detection of various heavy metal ions. tandfonline.comresearchgate.net The sensing mechanism relies on the formation of metal complexes between the heteroatoms of the thiazole derivative and the target metal ion, leading to a detectable change in the optical properties (color or fluorescence) of the molecule. tandfonline.comresearchgate.net

Research has demonstrated the development of benzothiazole-based chemosensors that exhibit high selectivity and sensitivity for biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgnih.gov These sensors can produce a ratiometric and colorimetric "naked-eye" response, changing color from colorless to yellow upon ion detection. nih.gov For one such sensor, the detection limits were determined to be 0.25 ppm for Zn²⁺, 0.34 ppm for Cu²⁺, and 0.30 ppm for Ni²⁺, with a 2:1 binding stoichiometry between the sensor and the metal ions. nih.gov Additionally, thiazole units have been incorporated into luminescent metal-organic frameworks (LMOFs), which can act as sensors for environmental contaminants through a fluorescence quenching effect. scientificarchives.com The inherent ability of the thiazole moiety to participate in metal ion coordination makes this compound a promising scaffold for creating new, highly selective chemo- and biosensors.

Table 3: Performance of Thiazole-Based Chemosensors for Metal Ion Detection This table is interactive. Click on the headers to sort the data.

| Sensor Type | Target Analytes | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric & Colorimetric | Zn²⁺: 0.25 ppm, Cu²⁺: 0.34 ppm, Ni²⁺: 0.30 ppm | nih.gov |

| General Thiazole Derivatives | Cd²⁺, Co²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Ni²⁺, Zn²⁺, etc. | Colorimetric & Fluorometric | Varies by sensor and analyte | tandfonline.com |

Exploration in Other Functional Materials Science

The versatility of the thiazole moiety extends to other areas of functional materials science, including the development of advanced polymers, metal-organic frameworks, and corrosion inhibitors.

Polymers: Heteroaromatic thiazole-based polyurea derivatives have been synthesized, incorporating sulfur linkages into the polymer backbone. mdpi.com These materials exhibit notable thermal stability and, depending on their specific structure (aromatic vs. aliphatic), can show varying degrees of crystallinity. mdpi.com Such polymers are being explored for their potential as biologically active products. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic ligands. nih.gov Ligands containing thiazole or related nitrogen- and sulfur-bearing heterocycles are used to build these highly porous structures. scientificarchives.com Thiazole-containing MOFs have been investigated for applications in photocatalysis, where they can aid in the degradation of organic pollutants like methyl violet dye in water. nih.gov The aromatic fragments of the ligand can act as an "antenna," increasing light absorption and transferring energy to the metal centers to facilitate the catalytic process. nih.gov

Corrosion Inhibitors: A significant application for heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms is in the prevention of metal corrosion. nih.gov Derivatives of thiazole, thiadiazole, and oxazole (B20620) have proven to be effective corrosion inhibitors for mild steel, particularly in acidic environments like HCl and H₂SO₄ solutions. nih.govnih.govoup.com The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a physical barrier to corrosive species. nih.gov The presence of heteroatoms and π-electrons in the molecule's structure facilitates strong adsorption onto the metal. nih.govnih.gov Studies have reported high inhibition efficiencies, with a thiadiazole derivative achieving 94.6% efficiency and an oxazole-aniline compound reaching 93.5% efficiency for mild steel in 1 M HCl. nih.govoup.com

Table 4: Applications of Thiazole Derivatives in Other Functional Materials This table is interactive. Click on the headers to sort the data.

| Material Type | Specific Example/Derivative | Application | Key Finding/Property | Reference |

|---|---|---|---|---|

| Polymer | Heteroaromatic thiazole-based polyurea | Biologically active materials | Good thermal stability, variable crystallinity | mdpi.com |

| Metal-Organic Framework (MOF) | Sm(III)-based MOF with triazole-dicarboxylate ligand | Photocatalysis | Degradation of methyl violet dye | nih.gov |

| Corrosion Inhibitor | 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Corrosion inhibition of mild steel | 94.6% inhibition efficiency in 1 M HCl | nih.gov |

Conclusion and Future Research Directions

Synthesis of Novel Thiazol-2-yloxyaniline Derivatives

The synthesis of novel derivatives from the 2-(1,3-Thiazol-2-yloxy)aniline scaffold holds considerable promise for creating a library of compounds with tailored properties. The core structure presents multiple reactive sites amenable to chemical modification. The primary amino group (-NH₂) on the aniline (B41778) ring is a key functional handle for derivatization. Standard organic reactions can be employed to introduce a wide array of functional groups.

For instance, the amino group can react with various aromatic aldehydes to form Schiff bases, a class of compounds known for their diverse biological activities and applications as ligands. orientjchem.org Furthermore, acylation of the amino group with chloroacetyl chloride could yield an intermediate that serves as a precursor for more complex heterocyclic systems, such as azetidinones or thiazolidinones. orientjchem.org

Another avenue for derivatization involves electrophilic substitution on the aniline ring. Depending on the reaction conditions, electrophiles could be directed to the positions ortho or para to the amino group, allowing for the introduction of substituents that can modulate the electronic properties of the molecule. Similarly, the thiazole (B1198619) ring, while generally electron-deficient, can undergo substitution, although this is less common than reactions on the aniline portion. pharmaguideline.com The reactivity of the thiazole ring is often enhanced by the presence of activating groups. pharmaguideline.comnih.gov

Table 1: Potential Synthetic Pathways for Derivatization

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Schiff Base Formation | Aromatic aldehydes, glacial acetic acid | N-(substituted benzylidenylimino) derivatives |

| Acylation | Chloroacetyl chloride, dioxane | N-(chloroacetyl) intermediate |

| Cyclization (from acylated intermediate) | Thioglycolic acid, ZnCl₂ | Thiazolidinone derivatives |

| Electrophilic Substitution | Halogens, Nitrating agents | Ring-substituted aniline derivatives |

These synthetic strategies are well-established for aniline and thiazole compounds individually, suggesting a high probability of success when applied to the this compound core structure.

Advancements in Characterization Methodologies and Computational Predictions

The structural elucidation and property prediction of novel this compound derivatives would rely on a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization: The unambiguous confirmation of synthesized structures is achieved through a suite of analytical methods.

FT-IR Spectroscopy: Crucial for identifying key functional groups. For example, the thionation of an amide to a thioamide intermediate shows the disappearance of a C=O stretching vibration. mdpi.com The final thiazole ring formation is often confirmed by the appearance of a C-H stretching vibration specific to the thiazole methine group. mdpi.com

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular framework. The chemical shifts and coupling constants of protons and carbons in both the aniline and thiazole rings confirm their connectivity and substitution patterns. mdpi.com

Mass Spectrometry (MS): Used to determine the molecular weight of the new compounds and confirm their elemental composition through the analysis of the molecular ion peak. mdpi.com

Computational Predictions: Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for predicting the properties of novel molecules before their synthesis. nih.gov

Geometric Optimization: DFT calculations, often using methods like B3LYP with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional structure of a molecule. dergipark.org.tr This allows for the prediction of bond lengths and angles, which can be correlated with experimental data from X-ray crystallography. dntb.gov.ua

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.tr A smaller energy gap often correlates with higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr This is invaluable for predicting how a molecule will interact with other reagents or biological targets.

Table 2: Representative Computational Parameters for Thiazole Derivatives

| Parameter | Typical Value Range | Significance | Reference |

| HOMO Energy | -6.0 to -6.5 eV | Electron-donating ability | dergipark.org.tr |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability | dergipark.org.tr |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability | dergipark.org.tr |

| Dipole Moment | 2.0 to 7.0 D | Polarity and intermolecular interactions | dergipark.org.tr |

These computational tools allow for the in silico screening of potential derivatives, prioritizing synthetic targets with the most promising electronic or optical properties.

Expanding the Scope of Materials Science and Catalytic Applications

The unique electronic and structural features of this compound suggest its potential for development in materials science and catalysis.

Materials Science: Thiazole derivatives are known to exhibit interesting photophysical properties. Their aromatic nature and the presence of heteroatoms can lead to applications in:

Nonlinear Optical (NLO) Materials: Molecules with large dipole moments and hyperpolarizability are candidates for NLO applications. Computational studies can predict these properties, guiding the design of derivatives with enhanced NLO activity. dergipark.org.tr The combination of the electron-donating aniline moiety and the electron-accepting thiazole ring, connected via a flexible ether linkage, could give rise to significant NLO effects.

Fluorescent Sensors: The fluorescence properties of some heterocyclic compounds can be sensitive to their environment, such as the presence of metal ions. The thiazole-aniline scaffold could be functionalized to act as a chemosensor, where binding to a specific analyte causes a measurable change in its fluorescence emission. orientjchem.org

Catalytic Applications: The presence of multiple heteroatoms (two nitrogens, one sulfur, one oxygen) makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry.

Multidentate Ligands: The nitrogen atom of the aniline, the nitrogen and sulfur atoms of the thiazole ring, and the ether oxygen can all potentially act as donor sites to coordinate with transition metal ions. orientjchem.orgresearchgate.net This could allow the molecule to function as a bidentate, tridentate, or even tetradentate ligand.

Homogeneous Catalysis: Metal complexes formed with these ligands could exhibit catalytic activity. For instance, palladium complexes with sulfur- and nitrogen-containing ligands are used in C-H functionalization and asymmetric allylic substitution reactions. researchgate.net The electronic properties of the ligand, which can be tuned by adding substituents to the aniline or thiazole rings, would play a crucial role in modulating the activity and selectivity of the metal catalyst. acs.org The study of the electrochemical properties, such as oxidation potentials, of these compounds and their metal complexes can provide insight into their suitability for redox-based catalytic cycles. orientjchem.orgacs.org

The exploration of these applications could lead to the development of novel materials with advanced optical properties and efficient catalysts for important organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.